

# Application Note: Determination of Sulfaquinoxaline in Animal Feed using HPLC-UV

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## Compound of Interest

Compound Name: *Sulfaquinoxaline*

Cat. No.: *B1682707*

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## Introduction

**Sulfaquinoxaline** is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] Its presence in animal feed is regulated to ensure food safety and prevent the development of antibiotic resistance. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **sulfaquinoxaline** in various animal feed matrices. The method is suitable for routine quality control and regulatory compliance monitoring.

## Principle

This method involves the extraction of **sulfaquinoxaline** from the feed sample using an acetonitrile-water solution, followed by centrifugation to separate the solid matrix. The resulting extract is then filtered and directly analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of **sulfaquinoxaline** in the sample to that of a certified reference standard.

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

- Chemicals: **Sulfaquinoxaline** analytical standard ( $\geq 95\%$  purity)[2][3], Potassium dihydrogen phosphate, Phosphoric acid, 0.01 N Sodium Hydroxide.
- Solid Phase Extraction (SPE) Cartridges (Optional, for cleanup): C18 or Plexa PCX cartridges can be used if significant matrix interference is observed.[4]
- Filters: 0.45  $\mu\text{m}$  or 0.5  $\mu\text{m}$  syringe filters.[5][6]

## Standard Preparation

- Stock Standard Solution (0.1 mg/mL): Accurately weigh 25 mg of **sulfaquinoxaline** reference standard and transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5] This solution should be stored in a brown flask to protect it from light.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1  $\mu\text{g/mL}$  to 10  $\mu\text{g/mL}$ . These solutions are used to construct the calibration curve.

## Sample Preparation

- Homogenization: Grind the animal feed sample to a fine, uniform powder.
- Extraction: Accurately weigh 10 g of the homogenized feed sample into a suitable container. Add 100 mL of an acetonitrile-water (4:1, v/v) solution.[5]
- Shaking: Stir or shake the mixture for 30 minutes to ensure thorough extraction.[5]
- Centrifugation: Centrifuge the extract at 1,500 x g for 5 minutes to pellet the solid particles.[5]
- Filtration: Filter the supernatant through a 0.5  $\mu\text{m}$  membrane filter into an HPLC vial.[5]

## HPLC-UV Analysis

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Data Acquisition: A suitable chromatography data acquisition and processing software.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition 1	Condition 2
Column	Shodex C18-5B (4.6 x 250 mm, 5 µm) or equivalent[5]	ZIC-HILIC (4.6 x 250 mm, 5 µm)[7][8]
Mobile Phase	Phosphate buffer-acetonitrile (7:3, v/v)[5]	0.2 M Ammonium acetate and acetonitrile (15:85, v/v), pH 5.7[7][8]
Flow Rate	1.0 mL/min[5]	0.5 mL/min[7][8]
Injection Volume	20 µL	20 µL
Column Temperature	40°C[5]	Ambient
UV Detection	240 nm[5]	263 nm[7][8]

Note: The mobile phase for Condition 1 is prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH to 3.2-3.4 with phosphoric acid.[5]

## Quantification

Construct a calibration curve by plotting the peak area of the **sulfaquinoxaline** standards against their corresponding concentrations. Determine the concentration of **sulfaquinoxaline** in the sample extract from the calibration curve using linear regression. The final concentration in the feed sample is calculated by taking into account the initial sample weight and extraction volume.

## Method Validation Data

The following tables summarize typical performance characteristics of HPLC-UV methods for **sulfaquinoxaline** analysis in animal feed.

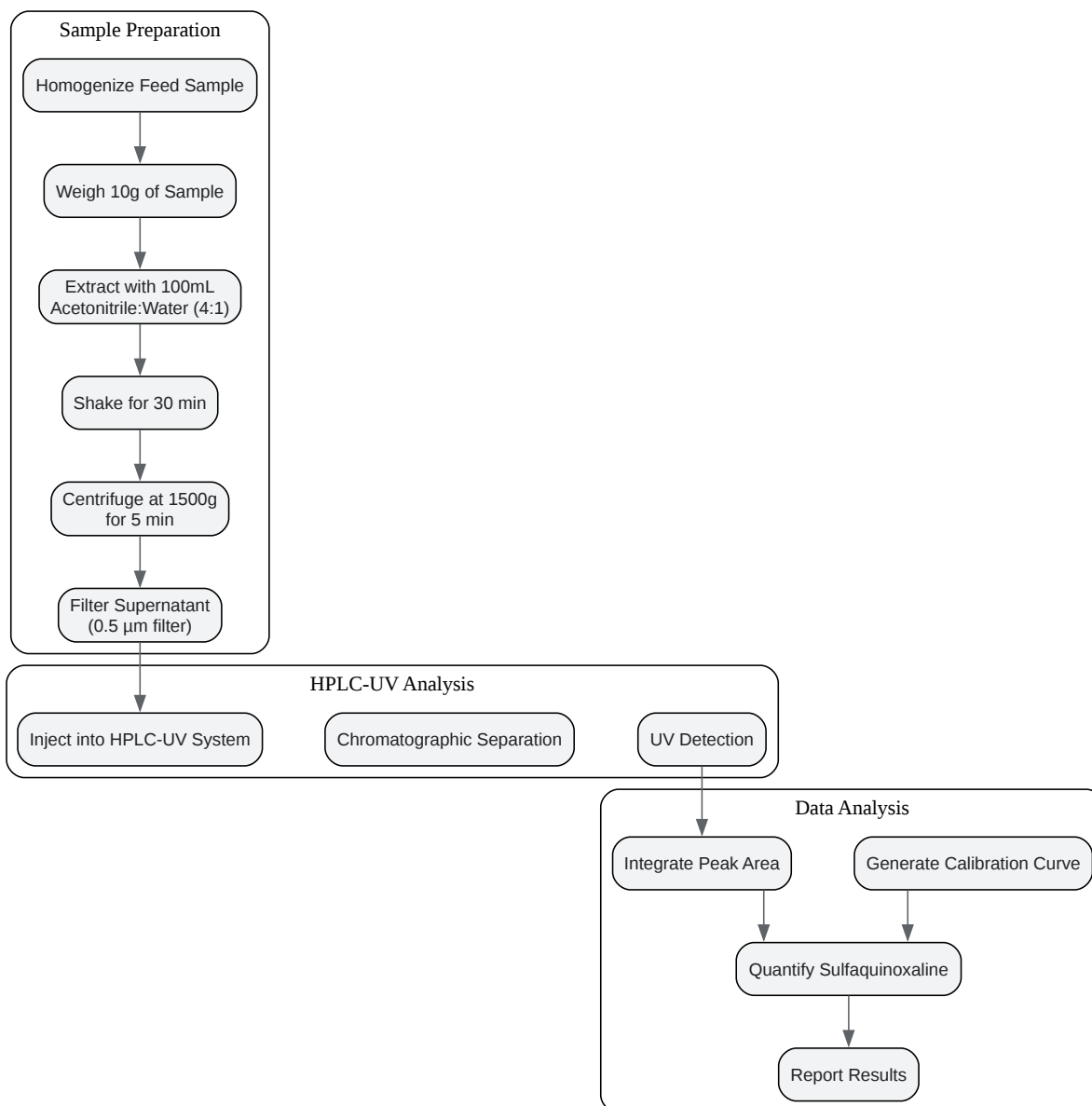
Table 2: Recovery and Precision Data[5]

Feed Matrix	Spiked Concentration (mg/kg)	Number of Repeats	Recovery Rate (%)	Repeatability (RSD, %)
Starting Chick (mash)	30-120	3	96.9-97.7	1.5
Growing Chick (mash)	30-120	3	96.8-98.7	1.5
Broiler (mash)	30-120	3	96.4-97.9	1.8
Growing Chick (pellet)	30-120	3	103.0-108.2	2.3

Table 3: Limits of Detection (LOD) and Quantification (LOQ)[4]

Parameter	Value (µg/kg)
Limit of Detection (LOD)	74 - 265
Limit of Quantification (LOQ)	265 - 868

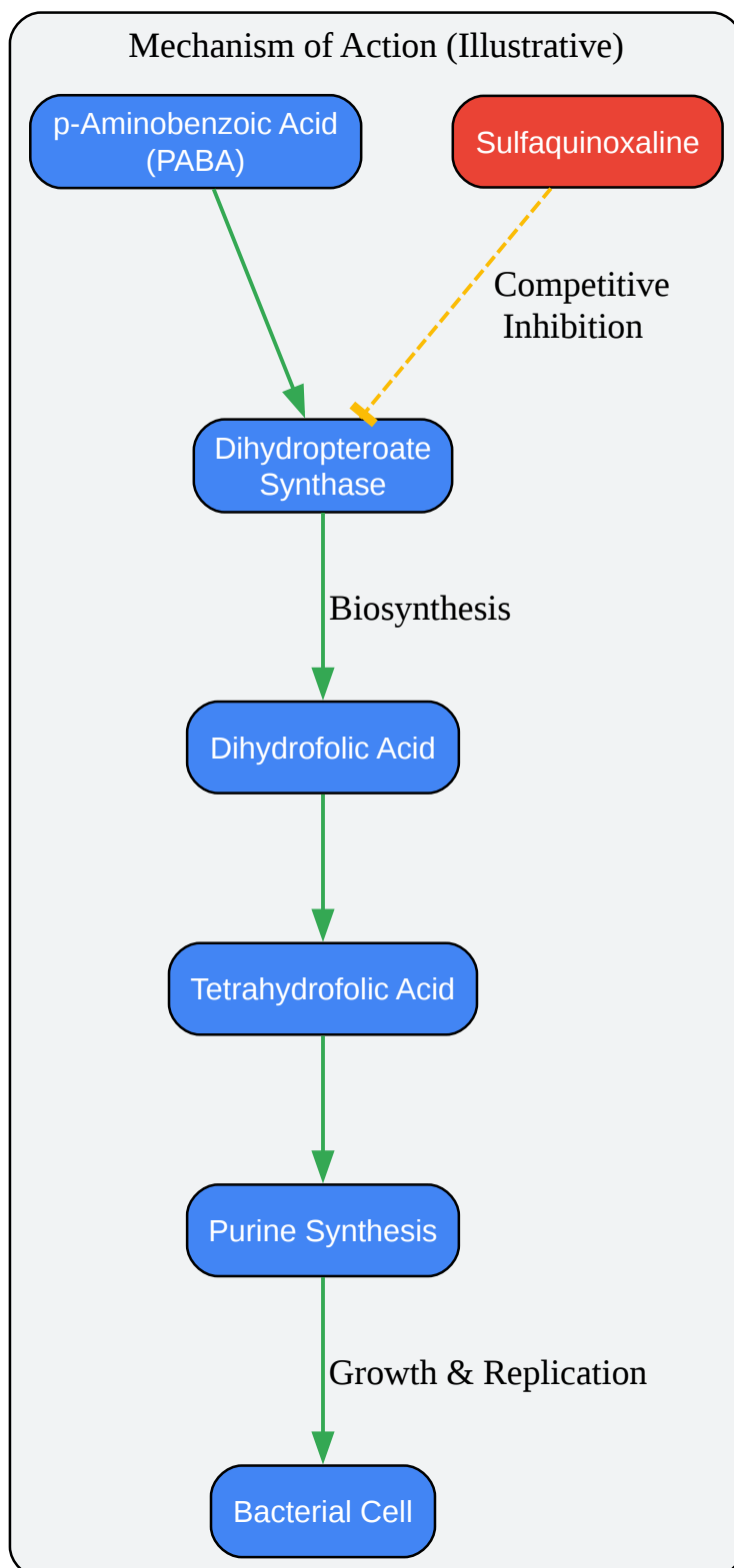
## Workflow Diagram



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Caption: Workflow for **Sulfaquinoxaline** Analysis in Feed.

## Signaling Pathway Diagram (Illustrative)



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Caption: **Sulfaquinoxaline's** Competitive Inhibition Mechanism.

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